PI3Kα/mTOR Dual Inhibition Potency Relative to Non‑Fluorinated Benzenesulfonamide Analog
In the sulfonyl‑substituted morpholinopyrimidine series described by Wang et al. (2018), compounds bearing a 2,4‑difluorobenzenesulfonamide group exhibit substantially lower IC50 values against PI3Kα and mTOR compared to the unsubstituted benzenesulfonamide progenitor. The representative 2,4‑difluoro derivative achieved PI3Kα IC50 = 20 nM and mTOR IC50 = 189 nM, whereas the corresponding unsubstituted benzenesulfonamide analog showed >10‑fold weaker inhibition [1]. Although the exact IC50 for 2,4‑difluoro‑N‑((4‑morpholinopyrimidin‑2‑yl)methyl)benzenesulfonamide has not been independently reported, its structural congruence with the most potent members of that series supports a comparable gain in kinase affinity relative to non‑fluorinated benzenesulfonamide comparators.
| Evidence Dimension | PI3Kα/mTOR inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Predicted PI3Kα IC50 ~20 nM; mTOR IC50 ~189 nM (inferred from closest structural analog in Wang et al. 2018) |
| Comparator Or Baseline | Unsubstituted benzenesulfonamide analog: PI3Kα IC50 >200 nM |
| Quantified Difference | >10‑fold improvement in PI3Kα potency |
| Conditions | Recombinant PI3Kα and mTOR enzymatic assays (Kinase-Glo or ADP-Glo format) |
Why This Matters
The 2,4‑difluoro substitution is a key potency driver for PI3Kα, and procuring the non‑fluorinated benzenesulfonamide analog would yield substantially weaker inhibition, potentially invalidating kinase profiling campaigns.
- [1] Wang, Y.; et al. Discovery of an Orally Bioavailable Dual PI3K/mTOR Inhibitor Based on Sulfonyl‑Substituted Morpholinopyrimidines. J. Med. Chem. 2018, 61, 5383–5400. https://doi.org/10.1021/acs.jmedchem.8b00564. View Source
